![molecular formula C16H20ClNO2 B3294614 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride CAS No. 88741-50-8](/img/structure/B3294614.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride
Overview
Description
“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the linear formula C17H22ClNO2 . It is used in various chemical reactions and has significant value in organic synthesis .
Synthesis Analysis
The synthesis of “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride” could involve several steps, including the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Further details about the synthesis process would require a more detailed study of the specific reactions involved .Molecular Structure Analysis
The molecular structure of “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride” can be determined using various spectroscopic techniques. The compound has a molecular weight of 307.823 . More detailed structural analysis would require specific spectroscopic data .Chemical Reactions Analysis
“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride” can participate in various chemical reactions. For instance, it can undergo protodeboronation, a reaction involving the removal of a boron group . More detailed analysis of the chemical reactions involving this compound would require specific experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride” can be determined using various analytical techniques. For instance, its density, boiling point, vapor pressure, and other properties can be measured . More detailed analysis of its properties would require specific experimental data .Mechanism of Action
The mechanism of action of “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride” would depend on the specific context in which it is used. As a chemical compound used in organic synthesis, its mechanism of action would involve its reactivity with other compounds in chemical reactions .
properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXRAKTYYZULC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride | |
CAS RN |
88741-50-8 | |
Record name | Benzenemethanamine, 3-methoxy-N-methyl-4-(phenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88741-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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